prop-2-en-1-yl (2Z)-7-methyl-3-oxo-2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
PROP-2-EN-1-YL 7-METHYL-3-OXO-2-[(3Z)-2-OXO-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as indole, thiazole, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained. For example, the synthesis might involve the use of anhydrous DMF (dimethylformamide) as a solvent, potassium carbonate as a base, and propargyl bromide as a reagent .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for large-scale production, including the use of industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions would vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound could be used in the study of enzyme interactions and protein binding due to its multiple functional groups. It may also serve as a probe for investigating biological pathways.
Medicine
In medicine, this compound could have potential applications as a pharmaceutical intermediate. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties. Its unique structure could impart desirable characteristics to polymers or other industrial products.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it could act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved would likely include various signaling cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole and thiazole derivatives, such as:
- (2E,2ʹE)-3,3ʹ-(1,4-Phenylene)bis(1-(4-fluorophenyl)-prop-2-en-1-one)
- (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one
- (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one
Uniqueness
What sets PROP-2-EN-1-YL 7-METHYL-3-OXO-2-[(3Z)-2-OXO-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE apart is its combination of multiple functional groups and rings, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C28H23N3O4S |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
prop-2-enyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-prop-2-enylindol-3-ylidene)-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H23N3O4S/c1-4-15-30-20-14-10-9-13-19(20)22(25(30)32)24-26(33)31-23(18-11-7-6-8-12-18)21(27(34)35-16-5-2)17(3)29-28(31)36-24/h4-14,23H,1-2,15-16H2,3H3/b24-22- |
InChI Key |
JIEJGGNHQILCNX-GYHWCHFESA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC=C)/SC2=N1)C5=CC=CC=C5)C(=O)OCC=C |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC=C)SC2=N1)C5=CC=CC=C5)C(=O)OCC=C |
Origin of Product |
United States |
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